1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

lipophilicity drug-likeness PK prediction

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (CAS 1705438-73-8) is a synthetic 1,4-thiazepane derivative incorporating a 7-furan-2-yl substituent and a 4-trifluoromethylphenyl ethanone moiety. Limited public bioactivity data exists for this specific compound; most physicochemical properties are computationally predicted, and no peer-reviewed head-to-head biological comparisons with close analogs were identified in the open literature at the time of this assessment.

Molecular Formula C18H18F3NO2S
Molecular Weight 369.4
CAS No. 1705438-73-8
Cat. No. B2645790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
CAS1705438-73-8
Molecular FormulaC18H18F3NO2S
Molecular Weight369.4
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CO2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H18F3NO2S/c19-18(20,21)14-5-3-13(4-6-14)12-17(23)22-8-7-16(25-11-9-22)15-2-1-10-24-15/h1-6,10,16H,7-9,11-12H2
InChIKeyKNCHORZSRZXCIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (1705438-73-8) Procurement-Relevant Profile


1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (CAS 1705438-73-8) is a synthetic 1,4-thiazepane derivative incorporating a 7-furan-2-yl substituent and a 4-trifluoromethylphenyl ethanone moiety [1]. Limited public bioactivity data exists for this specific compound; most physicochemical properties are computationally predicted, and no peer-reviewed head-to-head biological comparisons with close analogs were identified in the open literature at the time of this assessment .

Why Generic Substitution Fails for 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone


Substituting 1705438-73-8 with a congener bearing a carbocyclic 7-substituent (e.g., phenyl or o-tolyl) alters key physicochemical determinants of pharmacokinetic behavior. The furan oxygen atom directly modifies hydrogen-bond acceptor count, topological polar surface area (TPSA), and lipophilicity (XLogP) relative to hydrocarbon-only analogs, producing deviations that are quantifiable and therefore selection-relevant even in the absence of direct biological comparison data [1]. Computational predictions indicate that these differences translate into divergent logD, bioconcentration factor (BCF), and membrane permeability profiles, precluding simple interchangeability .

Quantitative Differentiation Evidence for 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (1705438-73-8)


Lower Lipophilicity (XLogP) versus 7-Phenyl and 7-(o-Tolyl) Analogs

1705438-73-8 exhibits a computed XLogP of 3.6, which is 0.9 log units lower than the 7-phenyl analog (XLogP 4.5) and 1.3 log units lower than the 7-(o-tolyl) analog (XLogP 4.9) [1][2][3]. The furan oxygen introduces polarity that reduces the compound's partitioning into lipid phases, potentially improving aqueous solubility while lowering membrane permeability relative to the more lipophilic carbocyclic-substituted analogs.

lipophilicity drug-likeness PK prediction

Elevated Topological Polar Surface Area (TPSA) versus Hydrocarbon-Only 7-Substituted Analogs

The target compound has a calculated TPSA of 58.8 Ų, 13.2 Ų higher than the TPSA of both the 7-phenyl and 7-(o-tolyl) analogs (45.6 Ų each) [1][2][3]. The additional polarity arises from the furan ring oxygen, which contributes to hydrogen-bond acceptor capacity. A TPSA above 60 Ų is commonly associated with reduced passive blood-brain barrier penetration, while a TPSA below 60 Ų—as seen for the comparators—favors CNS exposure.

polar surface area BBB permeability drug design

Distinct Hydrogen-Bond Acceptor Profile versus 7-Phenyl and 7-(o-Tolyl) Analogs

1705438-73-8 possesses 6 hydrogen-bond acceptor (HBA) atoms, compared to 5 HBA atoms for both the 7-phenyl and 7-(o-tolyl) analogs [1][2][3]. The additional HBA arises from the furan ring oxygen. An extra HBA interaction can strengthen target binding if the binding pocket contains a complementary hydrogen-bond donor, or alter solubility and metabolic stability profiles.

H-bond acceptor target engagement solubility

Predicted LogD and Bioconcentration Factor Differentiation

The ACD/Labs Percepta-predicted logD (pH 7.4) for 1705438-73-8 is 3.90, with a corresponding bioconcentration factor (BCF) of 541.26 and logKOC of 3,148.99 . No equivalent values are publicly available for the 7-phenyl or 7-(o-tolyl) analogs, but the XLogP differences (Δ = −0.9 to −1.3) imply that the comparators would exhibit higher logD and BCF values. This distinction affects both pharmacokinetic modeling and environmental persistence assessments.

logD BCF environmental fate tissue distribution

Class-Level Cytotoxic Activity of 1,4-Thiazepine Scaffolds Provides a Baseline for Selection

A series of twelve 1,4-thiazepine derivatives (TZEP1-12) showed IC50 values ranging from 10.9 µM to >100 µM against HEK-293 non-tumorigenic cells, with select compounds (e.g., TZEP7) exhibiting selectivity indices >2 against MCF-7 breast cancer (IC50 = 14.1 µM) and A549 lung cancer (IC50 = 12.7 µM) cell lines [1]. While 1705438-73-8 is a 1,4-thiazepane (saturated ring) rather than a 1,4-thiazepine (unsaturated ring), the scaffold similarity provides a class-level reference for expected cytotoxic potency ranges and guides selection of this compound as a saturated-ring comparator in structure-activity relationship studies.

cytotoxicity anticancer thiazepine SAR

Synthetic Accessibility and Structural Uniqueness as Differentiation Factors

1705438-73-8 combines a furan-2-yl group at the thiazepane 7-position with a 4-trifluoromethylphenyl ethanone at the 4-position, a substitution pattern not found among close analogs available from major screening libraries [1]. The closest catalogued analog, 1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (CAS 2034500-85-9), replaces the heteroaromatic furan with an o-tolyl group, losing the furan-mediated electronic and hydrogen-bonding features [2]. This structural uniqueness makes 1705438-73-8 a non-redundant entry in screening decks where furan-containing heteroaromatic diversity is desired.

chemical synthesis building block furan chemistry procurement exclusivity

Procurement-Relevant Application Scenarios for 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (1705438-73-8)


Peripheral-Selective Chemical Probe Development Requiring Reduced CNS Exposure

With a TPSA of 58.8 Ų—13.2 Ų higher than carbocyclic-substituted analogs—1705438-73-8 is positioned near the threshold typically associated with reduced passive blood-brain barrier penetration [1]. Research groups developing peripherally restricted target engagement probes can select this compound to capitalize on the furan oxygen's polarity contribution, reducing the likelihood of CNS-mediated off-target effects relative to more lipophilic, lower-TPSA analogs.

Hydrogen-Bond-Driven Structure-Activity Relationship (SAR) Expansion Studies

The furan-2-yl substituent provides 6 hydrogen-bond acceptor atoms, one more than the 7-phenyl or 7-(o-tolyl) analogs [1]. This additional H-bond capacity makes 1705438-73-8 suitable for SAR campaigns investigating the role of heteroaromatic hydrogen-bonding in target recognition, particularly when crystallographic or docking evidence suggests an unoccupied H-bond donor site in the binding pocket.

Saturated Heterocycle Comparator for 1,4-Thiazepine Anticancer Lead Optimization

Published 1,4-thiazepine derivatives exhibit cytotoxicity with selectivity indices >2 against MCF-7 and A549 cancer cells [1]. 1705438-73-8, as a saturated 1,4-thiazepane, can serve as the ring-saturated comparator in lead optimization campaigns aiming to isolate the effect of ring saturation on potency, metabolic stability, and toxicity—a critical step before advancing unsaturated leads toward in vivo studies.

Diversity-Oriented Screening Library Construction with Heteroaromatic Focus

Screening collections that prioritize heteroaromatic diversity over purely carbocyclic scaffolds benefit from the furan-2-yl motif present in 1705438-73-8 [1]. The compound's unique combination of a 1,4-thiazepane core with a heteroaromatic 7-substituent and a trifluoromethylphenyl ketone side chain represents a chemical space not covered by its o-tolyl or phenyl analogs, adding a distinct pharmacophoric feature to diversity sets.

Quote Request

Request a Quote for 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.